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Compound of Interest

Compound Name: Gsk-J1

Cat. No.: B607885 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone

demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and

UTX (KDM6A).[1][2][3] These enzymes play a critical role in epigenetic regulation by removing

the repressive trimethyl mark on histone H3 at lysine 27 (H3K27me3), thereby activating gene

expression.[4] However, the therapeutic and research applications of GSK-J1 are limited by its

highly polar carboxylate group, which restricts its ability to cross cell membranes.[5][6] To

overcome this limitation, GSK-J4 was developed as a cell-permeable prodrug.[5][6] GSK-J4 is

the ethyl ester derivative of GSK-J1, which effectively masks the polar carboxylate group,

allowing for passive diffusion across the cell membrane.[5][6] Once inside the cell, GSK-J4 is

rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6] This

strategy enables the study of JMJD3/UTX inhibition in cellular and in vivo models.

Mechanism of Action

GSK-J4 serves as an effective delivery vehicle for the active compound GSK-J1. Upon

entering the cell, intracellular esterases cleave the ethyl ester group, converting GSK-J4 into

GSK-J1.[6] The active GSK-J1 then inhibits JMJD3 and UTX by chelating the Fe(II) ion in the

enzyme's active site and mimicking the binding of the co-factor α-ketoglutarate.[6] This

inhibition prevents the demethylation of H3K27me3, a key repressive epigenetic mark.[4][7]

Consequently, the levels of H3K27me3 increase at target gene promoters, leading to chromatin
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condensation and transcriptional repression.[4][7] This mechanism is crucial for modulating

inflammatory responses and has shown therapeutic potential in various disease models,

including inflammatory diseases and cancer.[4][8][9]

Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK-J1 and GSK-
J4

Compound Target Enzyme IC₅₀ Assay Type

GSK-J1 JMJD3 (KDM6B) 60 nM Cell-free assay[1][2]

UTX (KDM6A) 60 nM (Implied) Cell-free assay[1]

JARID1B (KDM5B) 0.95 µM - 170 nM Cell-free assay[1][10]

JARID1C (KDM5C) 1.76 µM - 550 nM Cell-free assay[1][10]

GSK-J4 JMJD3 (KDM6B) 8.6 µM AlphaLISA[11][12]

UTX (KDM6A) 6.6 µM AlphaLISA[11][12]

KDM5B Similar to KDM6B Cell-based assay[12]

KDM4C Similar to KDM6B Cell-based assay[12]

Note: The IC₅₀ values for GSK-J4 in cell-free assays are expected to be high (>50 µM) as it

requires conversion to GSK-J1 to be active.[6]

Table 2: Effective Concentrations of GSK-J4 in Cellular
Assays
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Cell Type Application Concentration Outcome Reference

Human Primary

Macrophages

Inhibition of TNF-

α release
9 µM (IC₅₀)

Reduced pro-

inflammatory

cytokine

production

[5][13][14]

HeLa Cells

Prevention of

JMJD3-induced

H3K27me3 loss

25 µM - 30 µM

Preserved

nuclear

H3K27me3

staining

[5][6]

Dendritic Cells

(DCs)

Induction of

tolerogenic

phenotype

25 nM

Reduced

expression of co-

stimulatory

molecules

[15]

Acute Myeloid

Leukemia (KG-

1a)

Induction of

apoptosis and

cell cycle arrest

4 µM

Increased

expression of

apoptosis-related

proteins

[16]

Glioma Cells

(U87, U251)

Inhibition of

proliferation and

migration

Concentration-

dependent

Induced

apoptosis in

glioma cells

[17]

Differentiating

Embryoid Bodies

Inhibition of

proliferation
10 µM

Induced cell

death
[18]

Prostate Cancer

Cells

Reduction of

proliferation
6 µM - 16 µM

Increased

H3K27me3

levels

[19]

Table 3: In Vivo Administration of GSK-J4
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Animal Model Disease
Dosage &
Administration

Outcome Reference

DB/DB Mice
Diabetic

Cardiomyopathy

Intraperitoneal

injection, every 2

days

Ameliorated

cardiomyocyte

injury

[7]

Balb/c Nude

Mice

Prostate Cancer

Xenografts

50 mg/kg, daily

intraperitoneal

injection for 10

days

Decreased tumor

growth in

androgen-

dependent

xenografts

[20][21]

Streptozotocin-

induced Diabetic

Mice

Diabetic Kidney

Disease
Not specified

Reduced

proteinuria and

glomeruloscleros

is

[22]

Mice

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

In vivo

administration

Ameliorated

disease severity
[8]

Mice
Acute Murine

Toxoplasmosis

Oral

administration for

5 days

Significantly

elongated

survival time

[23]

Visualizations
Prodrug Conversion and Mechanism of Action
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Examples of Analysis

Seed Cells

Culture Cells
(e.g., 24h)

Treat with GSK-J4
(or Vehicle Control)

Incubate
(e.g., 24-72h)

Harvest Cells

Downstream Analysis

Western Blot
(H3K27me3 levels)

ChIP-qPCR
(Gene-specific H3K27me3)

Viability Assay
(e.g., CCK-8)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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